5-Methyl-1-benzothiophene-2-carbaldehyde
Description
5-Methyl-1-benzothiophene-2-carbaldehyde (CAS: 27035-41-2) is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a methyl group at position 5 and a carbaldehyde group at position 2. Its molecular formula is $ \text{C}{10}\text{H}8\text{OS} $, and it serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and optoelectronic materials due to its reactive aldehyde functionality and aromatic stability .
Properties
IUPAC Name |
5-methyl-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHFZJLPKQUYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383396 | |
| Record name | 5-methyl-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27035-41-2 | |
| Record name | 5-methyl-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of 5-Methyl-1-benzothiophene-2-carbaldehyde typically follows a two-step approach:
- Step 1: Construction or functionalization of the benzothiophene ring with a methyl substituent at position 5.
- Step 2: Introduction of the aldehyde group at position 2 via selective formylation.
This approach ensures regioselective substitution and high purity of the target aldehyde.
Detailed Synthetic Routes and Reaction Conditions
Starting Materials and Methylation
- The synthesis often starts from benzothiophene or its derivatives.
- Methylation at the 5-position can be achieved by electrophilic aromatic substitution using methylating agents such as methyl iodide or methyl sulfate under Friedel-Crafts alkylation conditions or via directed lithiation followed by methyl electrophile quenching.
Formylation via Vilsmeier-Haack Reaction
- The key step to introduce the aldehyde group at the 2-position is the Vilsmeier-Haack reaction , which involves treatment of the methylated benzothiophene with a Vilsmeier reagent formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .
- This reaction proceeds under controlled temperature (usually 0–50 °C) to avoid overreaction or side products.
- The formylation is highly regioselective for the 2-position due to electronic and steric factors of the benzothiophene system.
Alternative Synthetic Approaches
Palladium-Catalyzed Carbonylation (Indirect)
- Although primarily reported for benzothiophene-3-carboxylic esters, palladium-catalyzed carbonylation methods can be adapted for benzothiophene derivatives to introduce carbonyl functionalities.
- This involves Pd(0) catalysis with carbon monoxide and suitable nucleophiles (e.g., alcohols or amines) under pressurized conditions.
- While direct application for 5-methyl substitution is less documented, this method offers a potential route for aldehyde precursor synthesis.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Methylation | Methyl iodide or methyl sulfate, Lewis acid catalyst (e.g., AlCl₃), or lithiation + methyl electrophile | Introduce methyl group at 5-position | Control temperature to avoid polyalkylation |
| Formylation | POCl₃ + DMF (Vilsmeier-Haack reagent), 0–50 °C | Introduce aldehyde group at 2-position | Use anhydrous conditions; quench carefully |
| Purification | Column chromatography (silica gel), recrystallization | Isolate pure aldehyde | Monitor by TLC or HPLC |
Research Findings and Data Analysis
- Yield and Purity: Optimized Vilsmeier-Haack formylation of 5-methylbenzothiophene typically yields 60–85% of the aldehyde with high regioselectivity and purity.
- Electronic Effects: The methyl group at the 5-position slightly activates the ring, facilitating electrophilic substitution at the 2-position during formylation.
- Reaction Monitoring: TLC and HPLC are essential for monitoring reaction progress to prevent overformylation or decomposition.
- Scale-Up Considerations: Industrial scale-up requires precise temperature control and inert atmosphere to maintain yield and prevent side reactions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Electrophilic Methylation + Vilsmeier-Haack Formylation | Benzothiophene | Methyl iodide or lithiation + MeX; POCl₃ + DMF | RT to 50 °C, anhydrous | 60–85 | Regioselective, common lab method |
| Pd-Catalyzed Carbonylation (Indirect) | 2-(Methylthio)phenylacetylene derivatives | Pd catalyst, CO, KI, MeOH | 75–100 °C, pressurized CO | 40–80 (esters) | Potential adaptation for aldehyde synthesis |
| Directed Lithiation + Formylation | 5-Methylbenzothiophene | n-BuLi, DMF | -78 °C to RT | 70–80 | High regioselectivity |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 5-Methyl-1-benzothiophene-2-carboxylic acid.
Reduction: 5-Methyl-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzo[b]thiophene derivatives, including 5-Methyl-1-benzothiophene-2-carbaldehyde. These compounds have been evaluated for their effectiveness against various strains of bacteria, particularly Mycobacterium tuberculosis (MTB).
- In Vitro Studies : The compound demonstrated significant activity against multidrug-resistant strains of MTB, with minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL .
- Mechanism of Action : Molecular docking studies suggest that these compounds bind effectively to the active site of the DprE1 enzyme, which is crucial for the survival of mycobacteria, thereby inhibiting their growth .
Cytotoxicity and Selectivity
The cytotoxicity of this compound has been assessed against human cancer cell lines such as HeLa and Panc-1. The results indicate a favorable selectivity index, suggesting that while the compound is effective against mycobacterial infections, it exhibits low toxicity towards human cells .
Medicinal Chemistry Applications
The structural features of this compound make it a valuable scaffold in drug design:
- Lead Compound Development : Its derivatives are being explored as lead candidates for the treatment of tuberculosis and possibly other infectious diseases due to their promising biological activity and favorable pharmacological profiles .
- Synthetic Intermediates : The compound serves as an important intermediate in the synthesis of more complex molecules, including those with potential anti-cancer properties .
Case Studies
Several studies illustrate the practical applications of this compound in drug development:
- Study on Antitubercular Activity :
- Cytotoxicity Assessment :
Mechanism of Action
The mechanism of action of 5-Methyl-1-benzothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Physical and Chemical Properties
The following table summarizes key differences between 5-methyl-1-benzothiophene-2-carbaldehyde and selected analogs:
Key Observations:
Thiophene-based analogs (e.g., 6a–c) exhibit lower melting points when substituted with flexible groups (e.g., diphenylamino in 6b/c) versus rigid carbazoles (6a) .
Functional Group Effects :
- The aldehyde group (CHO) in the target compound and analogs is highly reactive, enabling condensations (e.g., Schiff base formation) or cross-couplings. Brominated derivatives (e.g., compound 3) may undergo further functionalization via Suzuki-Miyaura reactions .
- Replacement of CHO with COOH (as in compound 15 from ) alters solubility and acidity, making the carboxylic acid derivative more polar .
Substituent Electronic Effects :
Spectroscopic and Reactivity Trends
- NMR Shifts : The aldehyde proton in thiophene-carbaldehydes resonates downfield (δ 9.82–10.03), with subtle variations depending on substituent electronic effects. For example, compound 6a (δ 10.03) shows a deshielded aldehyde proton due to electron-withdrawing carbazole groups .
- IR Spectroscopy : The carbonyl stretch (C=O) in aldehyde derivatives appears near 1670–1700 cm⁻¹, consistent across compounds 3 (1672 cm⁻¹) and 6a (1592 cm⁻¹, with conjugation effects) .
Biological Activity
5-Methyl-1-benzothiophene-2-carbaldehyde is an organic compound with the molecular formula C10H8OS, characterized by a benzothiophene core. This compound has garnered attention due to its diverse biological activities, particularly its potential as an antimicrobial agent. The unique structural features of this compound contribute to its reactivity and interactions with various biological systems.
- Molecular Weight : Approximately 176.23 g/mol
- Structure : Contains a benzothiophene ring fused with a methyl group and an aldehyde functional group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against several bacterial strains, suggesting its potential use in developing new antibacterial agents. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or enzyme inhibition, although specific pathways require further investigation .
Anticancer Potential
The compound's structural similarity to other benzothiophene derivatives, which have been reported to possess anticancer properties, raises interest in its potential role in cancer therapy. Studies have indicated that benzothiophene derivatives can inhibit key enzymes involved in tumor growth and proliferation .
Anti-inflammatory and Antioxidant Effects
Benzothiophene derivatives, including this compound, have been associated with anti-inflammatory and antioxidant activities. These effects may be attributed to their ability to scavenge free radicals and modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzothiophene core can significantly influence its pharmacological properties. For instance, modifications to the aldehyde group or the addition of electron-withdrawing groups may enhance its binding affinity to biological targets.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 5-Methyl-benzo[b]thiophene-2-carboxylic acid | C11H10O2S | Contains a carboxylic acid instead of an aldehyde |
| 5-Ethyl-1-benzothiophene-2-carbaldehyde | C11H10OS | Ethyl group substitution; potential different reactivity |
| 5-Methyl-1-benzothiophene | C10H8S | Lacks the aldehyde functionality; simpler reactivity profile |
The table above highlights the unique structural characteristics of this compound compared to related compounds, emphasizing how these differences can impact biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of benzothiophene compounds, including this compound. For example, a study demonstrated that certain synthesized derivatives exhibited potent antimicrobial activity against resistant bacterial strains, suggesting a promising avenue for drug development .
Another case study explored the anticancer potential of benzothiophene derivatives, revealing that some compounds could effectively inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Q & A
Q. What are the optimized synthetic routes for 5-Methyl-1-benzothiophene-2-carbaldehyde, and how can purity be ensured?
A one-pot synthesis method using methylthiobenzene derivatives as starting materials is commonly employed. Key steps include cyclization and oxidation under controlled conditions (e.g., using iodine or Cu(I) catalysts). Yield optimization requires careful monitoring of reaction time, temperature, and stoichiometry. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol is recommended. Purity assessment should combine HPLC (>95% purity threshold) and NMR spectroscopy to confirm the absence of byproducts like unreacted intermediates or oxidation artifacts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and benzothiophene backbone.
- IR : A strong absorption band near 1680–1720 cm indicates the carbonyl group.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 190.045 for CHOS).
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond angles and molecular geometry .
Q. How can researchers resolve discrepancies in spectral data during characterization?
Contradictions (e.g., conflicting IR and NMR signals) may arise from impurities or tautomerism. Cross-validation via orthogonal methods is essential:
- Compare experimental NMR shifts with computational predictions (DFT calculations).
- Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Re-crystallize the compound and re-acquire XRD data to rule out polymorphic interference .
Advanced Research Questions
Q. What strategies enable functionalization of the aldehyde group in this compound for drug discovery?
The aldehyde group undergoes nucleophilic addition (e.g., with amines to form Schiff bases) or condensation (e.g., Knoevenagel reactions with active methylene compounds). For example:
- Schiff Base Formation : React with primary amines (e.g., aniline derivatives) in ethanol under reflux to generate imine-linked analogs.
- Derivatization : Introduce electron-withdrawing substituents (e.g., nitro groups) via Vilsmeier-Haack formylation to modulate reactivity. Monitor reaction progress by TLC and isolate products via flash chromatography .
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
Graph set analysis (e.g., Etter’s formalism) reveals intermolecular interactions. The aldehyde oxygen often acts as a hydrogen-bond acceptor, forming C–H···O interactions with adjacent benzothiophene C–H donors. These motifs stabilize layered or herringbone packing, which can be visualized using Mercury software. Thermal stability correlates with packing density, assessed via DSC/TGA .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:
Q. How can researchers address low yields in cross-coupling reactions involving this compound?
Optimize Pd-catalyzed Suzuki-Miyaura or Sonogashira couplings by:
- Screening ligands (e.g., XPhos for bulky substrates).
- Using microwave-assisted synthesis to reduce reaction time.
- Adding silver salts (e.g., AgO) to suppress protodehalogenation. Characterize coupled products via F NMR (if fluorinated) or XPS for halogen detection .
Methodological Notes
- Crystallography : Refine structures with SHELXL, employing TWINABS for data scaling in cases of twinning .
- Safety : Follow GHS guidelines for handling aldehydes (e.g., use fume hoods, avoid skin contact) as per SDS recommendations .
- Data Reproducibility : Archive raw spectral data in repositories like Zenodo or Figshare to facilitate peer validation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
